molecular formula C16H19ClINO3 B15300109 Ethyl 3-(6-chloropyridin-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate

Ethyl 3-(6-chloropyridin-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate

Cat. No.: B15300109
M. Wt: 435.68 g/mol
InChI Key: ZKGVFUIPINLBFC-UHFFFAOYSA-N
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Description

Ethyl 3-(6-chloropyridin-3-yl)-1-(iodomethyl)-2-oxabicyclo[222]octane-4-carboxylate is a complex organic compound with a unique structure It features a bicyclic framework with an oxabicyclo[222]octane core, a chloropyridinyl group, and an iodomethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(6-chloropyridin-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate typically involves multiple steps. One common route starts with the preparation of the oxabicyclo[2.2.2]octane core, followed by the introduction of the chloropyridinyl group and the iodomethyl substituent. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production. Advanced techniques like continuous flow reactors and automated synthesis platforms can be employed to enhance productivity and consistency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(6-chloropyridin-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: The chloropyridinyl group can participate in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

Ethyl 3-(6-chloropyridin-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(6-chloropyridin-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3-(6-chloropyridin-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl 3-(6-chloropyridin-3-yl)-1-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate: Lacks the iodomethyl group, leading to different reactivity and applications.

    Ethyl 3-(6-bromopyridin-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate: Contains a bromopyridinyl group instead of chloropyridinyl, affecting its chemical properties.

    Ethyl 3-(6-chloropyridin-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxamide: Features a carboxamide group instead of a carboxylate, influencing its biological activity.

These comparisons highlight the uniqueness of Ethyl 3-(6-chloropyridin-3-yl)-1-(iodomethyl)-2-oxabicyclo[22

Properties

Molecular Formula

C16H19ClINO3

Molecular Weight

435.68 g/mol

IUPAC Name

ethyl 3-(6-chloropyridin-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate

InChI

InChI=1S/C16H19ClINO3/c1-2-21-14(20)16-7-5-15(10-18,6-8-16)22-13(16)11-3-4-12(17)19-9-11/h3-4,9,13H,2,5-8,10H2,1H3

InChI Key

ZKGVFUIPINLBFC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CCC(CC1)(OC2C3=CN=C(C=C3)Cl)CI

Origin of Product

United States

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